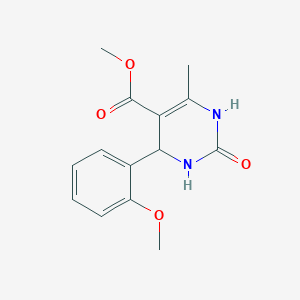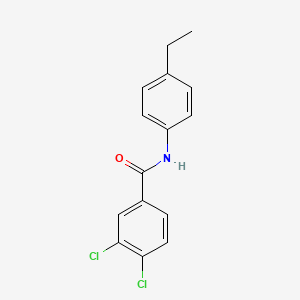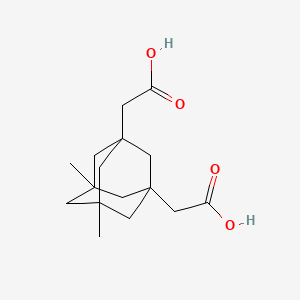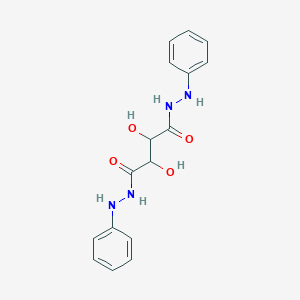
N-(2-benzoyl-4-chlorophenyl)-2-(3,5-dimethylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-benzoyl-4-chlorophenyl)-2-(3,5-dimethylphenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a benzoyl group, a chlorophenyl group, and a dimethylphenoxy group attached to an acetamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-chlorophenyl)-2-(3,5-dimethylphenoxy)acetamide typically involves the following steps:
Formation of the Benzoyl Chloride Intermediate: Benzoyl chloride is prepared by reacting benzoic acid with thionyl chloride under reflux conditions.
Nucleophilic Substitution: The benzoyl chloride intermediate is then reacted with 2-amino-4-chlorophenol to form N-(2-benzoyl-4-chlorophenyl)amine.
Esterification: The amine is then reacted with 3,5-dimethylphenoxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-(2-benzoyl-4-chlorophenyl)-2-(3,5-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: Halogenation or nitration can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce benzyl derivatives.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-2-(3,5-dimethylphenoxy)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.
相似化合物的比较
Similar Compounds
- N-(2-benzoylphenyl)-2-(3,5-dimethylphenoxy)acetamide
- N-(4-chlorophenyl)-2-(3,5-dimethylphenoxy)acetamide
- N-(2-benzoyl-4-chlorophenyl)-2-phenoxyacetamide
Uniqueness
N-(2-benzoyl-4-chlorophenyl)-2-(3,5-dimethylphenoxy)acetamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the benzoyl, chlorophenyl, and dimethylphenoxy groups can influence its reactivity, solubility, and interaction with biological targets.
属性
分子式 |
C23H20ClNO3 |
|---|---|
分子量 |
393.9 g/mol |
IUPAC 名称 |
N-(2-benzoyl-4-chlorophenyl)-2-(3,5-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C23H20ClNO3/c1-15-10-16(2)12-19(11-15)28-14-22(26)25-21-9-8-18(24)13-20(21)23(27)17-6-4-3-5-7-17/h3-13H,14H2,1-2H3,(H,25,26) |
InChI 键 |
RHQGJGHTLFUNTC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-{[(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]amino}benzoic acid](/img/structure/B11701609.png)
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11701633.png)
![(2E)-5-(2,3-dichlorobenzyl)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11701635.png)
![N'-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-phenylacetohydrazide](/img/structure/B11701637.png)

![N-(1-{[(4-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethyl)-4-methylbenzamide](/img/structure/B11701641.png)
![(2Z)-3-(4-Methoxyphenyl)-N-[(oxolan-2-YL)methyl]-2-(phenylformamido)prop-2-enamide](/img/structure/B11701649.png)
![7-chloro-4-(4-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11701656.png)

![(2E,6E)-2,6-bis[(4-bromophenyl)methylidene]-4-methylcyclohexan-1-one](/img/structure/B11701661.png)


